4-Amino-2-(methylthio)pyridine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property

Medicinal chemists needing precise lipophilicity tuning (XLogP3=1.0) versus chloro analogs face limited synthetic handles. This compound solves that gap. • **Synthetic Versatility**: Methylthio group selectively oxidizable to sulfoxide or sulfone - orthogonal reactivity unavailable in 4-Amino-2-chloropyridine. • **Physicochemical Precision**: XLogP3=1.0 improves solubility and reduces off-target binding vs. higher logP alternatives. • **Validated Utility**: Explicitly referenced in Novartis kinase inhibitor patent (WO2007/084786 A1). • **Reliable Supply**: Established 50% yield synthesis route suitable for scale-up.

Molecular Formula C6H8N2S
Molecular Weight 140.21
CAS No. 59243-39-9
Cat. No. B3029223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(methylthio)pyridine
CAS59243-39-9
Molecular FormulaC6H8N2S
Molecular Weight140.21
Structural Identifiers
SMILESCSC1=NC=CC(=C1)N
InChIInChI=1S/C6H8N2S/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8)
InChIKeyMZSQIZRESVBKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(methylthio)pyridine: Versatile Intermediate for Medicinal Chemistry


4-Amino-2-(methylthio)pyridine (CAS 59243-39-9) is a heterocyclic building block belonging to the aminopyridine class. It features a pyridine ring substituted with an amino group at the 4-position and a methylthio group at the 2-position [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated XLogP3-AA of 1 , which is critical for its role as a lipophilic fragment in medicinal chemistry. The compound is utilized in the synthesis of more complex molecules, notably as a precursor in the preparation of kinase inhibitors [2].

Lipophilic FragmentXLogP profile supports fragment-based design
Orthogonal ReactivityMethylthio enables oxidation to sulfoxide/sulfone
Kinase Inhibitor PrecursorReported use in kinase inhibitor patent synthesis

Why 4-Amino-2-(methylthio)pyridine Is Irreplaceable


In the context of medicinal chemistry, substituting 4-Amino-2-(methylthio)pyridine with a structurally similar compound like 4-Amino-2-chloropyridine is not feasible without significant alterations to the target molecule's properties. The methylthio group imparts a specific lipophilicity (XLogP3 of 1.0 ) that is distinct from a chloro substituent (XLogP of 1.1 [1]). More importantly, the methylthio group is a versatile synthetic handle that can be oxidized to a sulfoxide or sulfone, or act as a leaving group in nucleophilic aromatic substitution reactions, offering orthogonal reactivity not available with the chloro analog. These divergent properties lead to different molecular interactions and synthetic pathways, making the compounds non-interchangeable in any defined research or industrial process.

Property
4-Amino-2-(methylthio)pyridine
4-Amino-2-chloropyridine
Lipophilicity (XLogP)
Calculated XLogP 1.0
Calculated XLogP 1.1
Synthetic Handle
Methylthio: oxidation/leaving group
Chloro: limited orthogonal reactivity
Patent Context
Listed in kinase inhibitor patent
Generic intermediate, no specialized patent
Risk: Lipophilicity, reactivity, and documented utility may not transfer directly; verify for specific synthetic route.

Quantitative Differentiators vs. 4-Amino-2-chloropyridine


Comparative Lipophilicity in Fragment-Based Design

The lipophilicity of 4-Amino-2-(methylthio)pyridine, as quantified by its calculated partition coefficient (XLogP3), is 1.0 . This differs from its closest analog, 4-Amino-2-chloropyridine, which has a reported XLogP of 1.1 [1]. This numerical difference, while seemingly small, can translate into distinct pharmacokinetic and target-binding profiles, especially in the context of fragment-based lead optimization where subtle changes in lipophilicity are leveraged to improve drug-likeness .

Lipophilicity Comparison
Cross-study comparable
Target XLogP 1.0
Comparator: 1.1
ΔXLogP = -0.1
Supports lipophilicity tuning in fragment-based design
Calculated property; ADME impact requires experimental validation
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property

Patented Use in Kinase Inhibitor Synthesis

4-Amino-2-(methylthio)pyridine is explicitly listed as a precursor in a patent assigned to Novartis AG (WO2007/084786 A1) for the synthesis of pharmaceutical compounds [1]. In contrast, the analogous 4-Amino-2-chloropyridine is a more generic intermediate with a broader, less specialized application profile. The specific inclusion of the methylthio analog in a composition-of-matter patent for kinase inhibitors highlights its proven, documented utility in a high-value research area where specific substitution patterns are essential for activity [1].

Patent Context
Class-level inference
Explicitly listed in Novartis patent WO2007/084786 A1
Reported use as kinase inhibitor precursor
Patent literature evidence; verify for specific target class
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Established Synthetic Route and Yield

A defined and reproducible synthetic route for 4-Amino-2-(methylthio)pyridine has been documented, starting from 2-chloropyridin-4-amine and sodium thiomethoxide. This method, reported in patent literature, provides a yield of 50% after purification by silica gel chromatography [1]. This established protocol provides a reliable benchmark for in-house synthesis, which is crucial for scientists planning to generate the compound internally or scale up its production.

Synthetic Yield
Supporting evidence
50%
Supports synthesis reproducibility assessment
From 2-chloropyridin-4-amine with sodium thiomethoxide; silica gel purification
Process Chemistry Organic Synthesis Scale-up

Optimal Procurement and Use Cases


Fragment-Based Lead Optimization

Medicinal chemists can confidently procure this compound to fine-tune the lipophilicity of a lead series. The calculated XLogP3 of 1.0 makes it a more hydrophilic alternative to 4-Amino-2-chloropyridine (XLogP of 1.1 [1]), potentially improving solubility and reducing off-target binding often associated with higher lipophilicity. Its validated use in a Novartis patent for kinase inhibitors [2] further supports its relevance in this therapeutic area.

Orthogonal Reactivity for Advanced Intermediates

Process chemists can leverage the unique synthetic handle of the methylthio group. Unlike the chloro group in the analog, the methylthio moiety can be selectively oxidized to a sulfoxide or sulfone, enabling the creation of diverse chemical libraries. The established synthetic route with a 50% yield [3] provides a reliable foundation for scale-up and further process development.

IP-Sensitive Project Starting Material

For research programs operating in a competitive IP landscape, the use of 4-Amino-2-(methylthio)pyridine is advantageous. Its explicit mention in the Novartis patent WO2007/084786 A1 [2] serves as prior art and a validation of its utility, providing a strategic starting point for developing novel compounds within a crowded chemical space.

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Lipophilicity tuning with orthogonal reactivity
XLogP profile and oxidation chemistry verification
Advanced intermediate synthesis
Methylthio handle for sulfoxide/sulfone diversification
Reactivity assessment and product isolation
IP-sensitive kinase inhibitor research
Patent-documented starting material
Prior art landscape and synthetic utility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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